3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 501326-00-7
VCID: VC3919234
InChI: InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine

CAS No.: 501326-00-7

Cat. No.: VC3919234

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine - 501326-00-7

Specification

CAS No. 501326-00-7
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine
Standard InChI InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3
Standard InChI Key PKZYEWCOLFKKOT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine, reflects its substitution pattern: a 2,4-dimethoxy-substituted benzene ring attached to the isoxazole moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number501326-00-7
Molecular FormulaC11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight220.23 g/mol
InChI KeyPKZYEWCOLFKKOT-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=C(C=C1)OC)C2=NOC(=C2)N

The presence of electron-donating methoxy groups on the phenyl ring enhances the compound’s solubility in polar organic solvents, while the amine group at the 5-position facilitates hydrogen bonding, a critical feature for molecular interactions in biological systems .

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocol for 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine is reported in the literature, analogous isoxazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Formation of the Isoxazole Core: Reacting a β-ketonitrile derivative with hydroxylamine hydrochloride under acidic conditions to form the 1,2-oxazole ring .

  • Introduction of the 2,4-Dimethoxyphenyl Group: Electrophilic substitution or palladium-catalyzed coupling reactions to attach the substituted phenyl group .

  • Functionalization at the 5-Position: Amination via nucleophilic substitution or reductive amination to introduce the amine group .

Key challenges include regioselectivity in ring formation and purification of the final product, often achieved through column chromatography or recrystallization .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR would show singlet peaks for the methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons of the phenyl group (δ 6.5–7.5 ppm). The amine proton is expected near δ 5.5 ppm .

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations for N–H (3350–3500 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C–O–C (1250–1300 cm1^{-1}) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and methanol, sparingly soluble in water due to hydrophobic phenyl and isoxazole moieties .

  • Stability: Stable under inert conditions but susceptible to oxidative degradation in the presence of light or moisture, necessitating storage at –20°C in amber vials .

Thermal Properties

  • Melting Point: Estimated between 195–200°C based on analogous compounds .

  • Thermogravimetric Analysis (TGA): Decomposition onset likely above 250°C, consistent with aromatic and heterocyclic stability .

Hypothesized Biological Activities

Anti-Inflammatory and Immunomodulatory Effects

Structural analogs, such as VGX-1027, demonstrate immunosuppressive activity by modulating TNF-α and NF-κB pathways . The methoxy groups in 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine may similarly interfere with pro-inflammatory cytokine production.

Anticancer Activity

Isoxazoles are known HDAC inhibitors, leading to histone hyperacetylation and apoptosis in cancer cells . The compound’s amine group could coordinate with zinc in HDAC active sites, while the phenyl ring provides hydrophobic interactions with enzyme pockets.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods to improve yield and purity.

  • In Vitro Screening: Prioritizing assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).

  • Structure-Activity Relationship (SAR) Studies: Modifying methoxy positions or substituting the amine group to enhance potency.

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